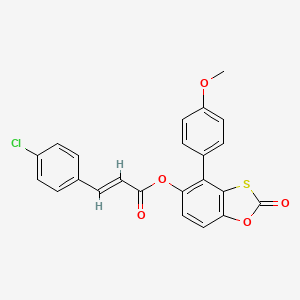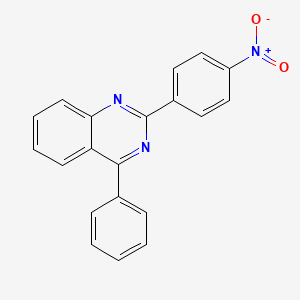
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as MTID, is a heterocyclic compound that has been the subject of recent scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for these diseases.
Mecanismo De Acción
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its anti-inflammatory and anti-cancer effects through a mechanism that involves the inhibition of certain enzymes and signaling pathways. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound also inhibits the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces cell death in these cells. This compound has also been found to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity. This compound has been found to specifically target certain enzymes and signaling pathways, making it a useful tool for studying these pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of new drugs based on this compound. Studies have shown that this compound has potential as an anti-inflammatory and anti-cancer agent, and further research is needed to develop drugs based on this compound. Another area of research is the study of the mechanism of action of this compound. Further studies are needed to fully understand how this compound exerts its effects on enzymes and signaling pathways. Finally, research is needed to determine the safety and toxicity of this compound in humans, which will be important for the development of new drugs based on this compound.
Métodos De Síntesis
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process that involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with phthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure this compound.
Propiedades
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c1-6-12-13-11(17-6)14-9(15)7-4-2-3-5-8(7)10(14)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMXWOHAESHEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]](/img/structure/B5917196.png)

![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917202.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)
![3-methyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5917225.png)

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917238.png)


![4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5917273.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)

![2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5917308.png)
![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B5917312.png)